Zinc Borohydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

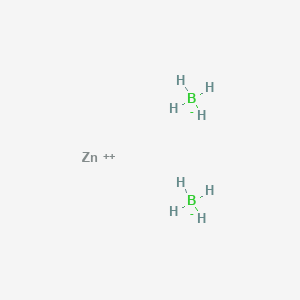

Zinc Borohydride is a useful research compound. Its molecular formula is B2H8Zn and its molecular weight is 95.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Selective Reduction of Carbonyl Compounds

Zinc borohydride is particularly effective in the reduction of carbonyl compounds, including aldehydes and ketones. It exhibits chemoselectivity, favoring the reduction of aldehydes over ketones. For instance, a study demonstrated that using Zn(BH₄)₂ in combination with sodium chloride (NaCl) allowed for efficient reductions of various carbonyl compounds at room temperature, achieving yields between 92% and 98% .

Table 1: Reduction of Carbonyl Compounds Using Zn(BH₄)₂/NaCl System

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzyl alcohol | 93-98 |

| Acetophenone | 1-Phenylethanol | 92-96 |

| Cinnamaldehyde | Cinnamyl alcohol | 97 |

| Benzylidenacetone | Benzyl alcohol | 95 |

| Chalcone | Chalconol | 96 |

Synthesis of Alcohols from Acyloins

Zn(BH₄)₂ has been successfully employed in the reduction of acyloins to their corresponding alcohols. The reaction conditions were optimized to ensure high yields, demonstrating the reagent's effectiveness in synthesizing valuable alcohol derivatives from complex substrates .

Mechanochemical Synthesis

Recent advancements have shown that mechanochemical synthesis can be employed to produce this compound efficiently. This method not only simplifies the synthesis process but also enhances the material's properties for subsequent applications in organic reactions .

Case Study 1: Reduction of α-Ionone

In a notable application, α-ionone was reduced using this compound in a nickel-catalyzed reductive amination process. This study highlighted the reagent's ability to facilitate selective hydrogenation reactions, leading to valuable intermediates in fragrance and flavor chemistry .

Case Study 2: Comparison with Other Reducing Agents

A comparative study evaluated Zn(BH₄)₂ against other reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The findings indicated that Zn(BH₄)₂ provided superior selectivity and milder reaction conditions for specific substrates, making it a preferred choice in many synthetic pathways .

化学反应分析

Decomposition Pathways

Zinc borohydride decomposes thermally, typically around 85°C , releasing hydrogen (H₂) and diborane (B₂H₆). Two pathways are proposed:

The latter pathway is problematic due to diborane’s toxicity. Slower heating rates (1–2°C/min) may favor selective hydrogen release .

Spectroscopic Characterization

Infrared (IR) analysis is critical for confirming Zn(BH₄)₂ formation:

These bands indicate coordination of borohydride ligands to Zn²⁺, distinguishing Zn(BH₄)₂ from alkali borohydrides (which lack bridging B–H bands) .

Stability and Handling

-

Moisture sensitivity : Ether solutions degrade rapidly in air .

-

Storage : Requires inert atmospheres (e.g., N₂) and cryogenic conditions .

Comparative Analysis of Reducing Systems

| Parameter | Zn(BH₄)₂ | LiAlH₄ |

|---|---|---|

| Selectivity | High (Zn²⁺ coordination) | Moderate |

| Solvent compatibility | Aprotic (THF, CH₃CN) | THF, Et₂O |

| Stability | Neutral ether solutions | Pyrophoric |

| Applications | Stereoselective reductions | Broad reductions |

Advanced Modifications

属性

分子式 |

B2H8Zn |

|---|---|

分子量 |

95.1 g/mol |

IUPAC 名称 |

zinc;boranuide |

InChI |

InChI=1S/2BH4.Zn/h2*1H4;/q2*-1;+2 |

InChI 键 |

PTJGRTOJBSRNJP-UHFFFAOYSA-N |

SMILES |

[BH4-].[BH4-].[Zn+2] |

规范 SMILES |

[BH4-].[BH4-].[Zn+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。